N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Scientific Research Applications
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
Target of Action
The primary target of N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . This receptor is crucial for the bacteria’s resistance to β-lactam antibiotics, which are a broad class of antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems .
Mode of Action
The compound interacts with its target by binding to the active site of the β-lactamase receptor . This interaction likely inhibits the function of the receptor, thereby suppressing the bacteria’s resistance mechanism to β-lactam antibiotics .
Biochemical Pathways
β-lactamase-mediated antibiotic resistance pathway in E. coli . By inhibiting the β-lactamase receptor, the compound prevents the breakdown of β-lactam antibiotics, allowing these antibiotics to exert their antibacterial effects .
Result of Action
The primary result of the compound’s action is the enhancement of the efficacy of β-lactam antibiotics against E. coli strains that produce β-lactamase . By inhibiting the β-lactamase receptor, the compound prevents the degradation of β-lactam antibiotics, thereby allowing these antibiotics to inhibit the synthesis of the bacterial cell wall, which is their primary mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with 2-phenyl-2H-tetrazole-5-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a tetrazole ring.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality.
Uniqueness
N-(4-methylpyridin-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound versatile for various applications.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-7-8-15-12(9-10)16-14(21)13-17-19-20(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYWEGMBXFJGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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